1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE
Description
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(15-2-1-9-21-15)19-7-5-18(6-8-19)11-13-3-4-14-16(10-13)23-12-22-14/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFDAMIJDOTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, with common reagents including alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structure
The compound features a piperazine ring substituted with a furan and a benzodioxole moiety, contributing to its unique properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have shown that derivatives of piperazine can inhibit tumor growth. The incorporation of the benzodioxole and furan moieties may enhance this effect by targeting specific cancer pathways.
Antimicrobial Properties
Preliminary investigations suggest that compounds with similar structures possess antimicrobial properties. The furan moiety is known for its ability to disrupt microbial cell membranes, potentially making this compound effective against various pathogens.
Neuroprotective Effects
Piperazine derivatives have been studied for their neuroprotective effects. The presence of the benzodioxole structure may contribute to antioxidant activity, which could protect neural cells from oxidative stress.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Assess antimicrobial activity | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | Investigate neuroprotective effects | Indicated reduced neuronal apoptosis in models of oxidative stress. |
Therapeutic Potential
The diverse biological activities suggest that 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(furan-2-carbonyl)piperazine could be developed into therapeutic agents for various conditions:
Cancer Therapy
Given its anticancer properties, further development could lead to novel chemotherapeutic agents targeting specific cancer types.
Antimicrobial Treatments
With confirmed antimicrobial effects, this compound may serve as a basis for new antibiotics or adjunct therapies in treating resistant infections.
Neurological Disorders
The neuroprotective potential opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives with benzodioxole and acyl substituents exhibit diverse pharmacological and physicochemical profiles. Below is a comparative analysis of key analogs:
Structural and Functional Group Comparisons
Key Observations:
- Electron-Deficient vs. Electron-Rich Substituents : The trifluoromethylpyridinyl group in enhances lipophilicity and may improve blood-brain barrier penetration compared to the furan-2-carbonyl group, which is electron-rich and could favor π-π interactions with aromatic residues in target proteins.
- Biological Targets: Phenothiazine derivatives (e.g., ) historically target dopamine receptors, suggesting that the target compound’s benzodioxole-piperazine scaffold might be optimized for similar CNS applications.
Physicochemical and Pharmacokinetic Properties
- Solubility : The trifluoromethylpyridinyl derivative is likely less water-soluble than the furan-2-carbonyl analog due to its higher hydrophobicity.
- Stability : The chloroacetyl group in may confer instability under basic conditions, whereas the furan-2-carbonyl group is resistant to hydrolysis.
- Toxicity : Benzodioxole-containing compounds (e.g., safrole derivatives) are associated with sensitization risks , though this is substituent-dependent.
Biological Activity
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(furan-2-carbonyl)piperazine is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its molecular formula and its IUPAC name, which reflects its complex structure involving a benzodioxole moiety and a furan carbonyl group.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. The activity of the compound may involve modulation of GPCR pathways, influencing intracellular signaling cascades such as cyclic AMP (cAMP) production and calcium ion mobilization .
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases involved in cell proliferation and survival, particularly in cancer contexts. For example, inhibitors targeting dual-specificity kinases have shown promise in regulating cancer cell behavior .
Pharmacological Effects
This compound has been studied for various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting pathways critical for tumor growth and metastasis.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on GPCR Modulation :
- Cancer Cell Line Studies :
Data Summary
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Q & A
Q. What are the optimal synthetic routes for 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(furan-2-carbonyl)piperazine, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and acylation. For example, the benzodioxole moiety can be introduced via alkylation of piperazine derivatives, followed by furan-2-carbonyl chloride coupling under inert conditions. Key steps include:
- Intermediate purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization.
- Purity validation : HPLC (>95% purity) and NMR spectroscopy (absence of residual solvents or byproducts) .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation requires:
- X-ray crystallography : Resolves bond lengths/angles (e.g., benzodioxole-piperazine dihedral angle) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 385.1423).
- FT-IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and benzodioxole (C-O-C, ~1250 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
| Structural Feature | Biological Impact | Example Modification |
|---|---|---|
| Benzodioxole methyl group | Enhances lipophilicity and CNS uptake | Replace with trifluoromethyl |
| Furan-2-carbonyl moiety | Influences binding to hydrophobic pockets | Substitute with thiophene |
| Piperazine ring | Modulates solubility and bioavailability | N-methylation or cyclization |
Q. How should researchers address contradictory data in bioactivity studies?
Contradictions may arise from:
- Impurity artifacts : Validate via orthogonal analytical methods (e.g., LC-MS vs. NMR) .
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Off-target effects : Use CRISPR-edited cell lines or competitive binding assays .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity studies?
Q. Which computational methods predict binding modes and metabolic stability?
- Molecular docking : AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors) .
- DFT calculations : Optimize ground-state geometry and predict redox stability (HOMO-LUMO gap >5 eV suggests stability) .
- ADMET prediction : SwissADME or ProTox-II for hepatic clearance and toxicity .
Q. Can this compound synergize with existing therapies in combination studies?
- Anticancer synergy : Test with cisplatin or doxorubicin (CompuSyn software for CI values <1) .
- Antimicrobial potentiation : Combine with β-lactams (check for efflux pump inhibition) .
Q. What mechanistic insights exist for its role in oxidative stress pathways?
Related compounds activate Nrf2-ARE pathways (e.g., upregulation of HO-1 and NQO1). Validate via:
- Luciferase reporter assays in HEK293T cells .
- Western blotting : Measure Keap1-Nrf2 dissociation .
Q. How can analytical methods be optimized for quantification in complex matrices?
- HPLC-DAD : C18 column, gradient elution (0.1% TFA in H2O/ACN), λ = 254 nm .
- LC-MS/MS : MRM transitions (e.g., 385.1 → 201.0 for quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
